
An In-depth Technical Guide to 1-Bromo-4-
(propane-2-sulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-Bromo-4-(propane-2-

sulfonyl)benzene

Cat. No.: B1286707 Get Quote

CAS Number: 70399-02-9

This technical guide provides a comprehensive overview of 1-Bromo-4-(propane-2-
sulfonyl)benzene, a key building block for researchers, scientists, and professionals in drug

development and materials science. This document details its physicochemical properties,

outlines experimental protocols for its synthesis and common reactions, and discusses its

applications in the synthesis of complex molecules.

Core Compound Properties
1-Bromo-4-(propane-2-sulfonyl)benzene is a bifunctional organic compound featuring a

brominated aromatic ring and an isopropylsulfonyl group. This combination of a reactive

halogen handle for cross-coupling reactions and a polar sulfonyl moiety makes it a versatile

intermediate in organic synthesis.

Physicochemical Data
The following table summarizes the key computed physicochemical properties of 1-Bromo-4-
(propane-2-sulfonyl)benzene.[1][2]
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Property Value Source

CAS Number 70399-02-9 [1][2]

Molecular Formula C₉H₁₁BrO₂S [1]

Molecular Weight 263.15 g/mol [1]

Exact Mass 261.96631 Da [1][2]

XLogP3 2.8 [1][2]

Hydrogen Bond Acceptor

Count
2 [1][2]

Rotatable Bond Count 2 [1][2]

Synthesis and Experimental Protocols
The synthesis of 1-Bromo-4-(propane-2-sulfonyl)benzene is typically achieved through a

two-step process: nucleophilic aromatic substitution to form the corresponding thioether,

followed by oxidation to the sulfone.

Step 1: Synthesis of 1-Bromo-4-(propane-2-
ylthio)benzene
This step involves the reaction of 4-bromothiophenol with 2-bromopropane.

Materials:

4-Bromothiophenol

2-Bromopropane

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Diethyl ether
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Saturated brine solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromothiophenol (1

equivalent) in anhydrous DMF.

Add potassium carbonate (2-3 equivalents) to the solution.

Heat the mixture to 60-70 °C and stir for 20 minutes to facilitate the formation of the thiolate

anion.

Add 2-bromopropane (1.1-1.2 equivalents) dropwise to the reaction mixture.

Maintain the temperature and continue stirring for 3-5 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and quench with water.

Extract the aqueous layer with diethyl ether (3x volume of the aqueous layer).

Combine the organic layers and wash with saturated brine solution.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product, which can be purified by column chromatography.

Step 2: Oxidation to 1-Bromo-4-(propane-2-
sulfonyl)benzene
The thioether is then oxidized to the corresponding sulfone.

Materials:

1-Bromo-4-(propane-2-ylthio)benzene

Meta-chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Saturated sodium sulfite solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve 1-Bromo-4-(propane-2-ylthio)benzene (1 equivalent) in dichloromethane (DCM) and

cool the solution to 0 °C in an ice bath.

Slowly add m-CPBA (2.2-2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring

by TLC.

Quench the reaction by the slow addition of a saturated sodium sulfite solution.

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

The crude product can be purified by recrystallization or column chromatography.
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Step 1: Thioether Formation

Step 2: Oxidation

4-Bromothiophenol

1-Bromo-4-(propane-2-ylthio)benzene
K2CO3, DMF

2-Bromopropane

1-Bromo-4-(propane-2-sulfonyl)benzene1-Bromo-4-(propane-2-ylthio)benzene
m-CPBA, DCM

Click to download full resolution via product page

Synthetic pathway for 1-Bromo-4-(propane-2-sulfonyl)benzene.

Applications in Research and Drug Development
1-Bromo-4-(propane-2-sulfonyl)benzene is a valuable building block in medicinal chemistry

and materials science due to its utility in forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a reactive handle for palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of the

4-(propane-2-sulfonyl)phenyl moiety into a wide range of organic molecules, a common

structural feature in pharmacologically active compounds.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

1-Bromo-4-(propane-2-sulfonyl)benzene
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Aryl or heteroaryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

To a reaction vessel, add 1-Bromo-4-(propane-2-sulfonyl)benzene (1 equivalent), the

boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3

equivalents).

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the degassed solvent system.

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and

wash with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

1-Bromo-4-(propane-2-sulfonyl)benzene
+ Arylboronic Acid

Suzuki-Miyaura
Cross-Coupling

Pd Catalyst + Base

Biaryl Product

Click to download full resolution via product page
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Suzuki-Miyaura cross-coupling workflow.

Role in Drug Discovery
The 4-(propane-2-sulfonyl)phenyl motif is present in a variety of compounds investigated in

drug discovery programs. The sulfonyl group can act as a hydrogen bond acceptor and can

influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic

stability. The use of 1-Bromo-4-(propane-2-sulfonyl)benzene allows for the systematic

exploration of structure-activity relationships by enabling the synthesis of diverse libraries of

compounds containing this key fragment.

Spectroscopic Data (Predicted)
While experimental spectroscopic data is not readily available in the public domain, predicted

data can be a useful guide for characterization.

Predicted ¹H NMR Spectral Data:

Protons Multiplicity
Approximate Chemical
Shift (ppm)

Aromatic (ortho to -SO₂R) Doublet 7.8 - 8.0

Aromatic (ortho to -Br) Doublet 7.6 - 7.8

Methine (-CH(CH₃)₂) Septet 3.2 - 3.5

Methyl (-CH(CH₃)₂) Doublet 1.2 - 1.4

Predicted ¹³C NMR Spectral Data:
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Carbon Approximate Chemical Shift (ppm)

Aromatic (C-SO₂R) 140 - 142

Aromatic (C-H) 128 - 133

Aromatic (C-Br) 125 - 127

Methine (-CH(CH₃)₂) 55 - 58

Methyl (-CH(CH₃)₂) 15 - 17

Safety and Handling
1-Bromo-4-(propane-2-sulfonyl)benzene should be handled in a well-ventilated fume hood.

Personal protective equipment, including safety glasses, gloves, and a lab coat, should be

worn at all times. Based on GHS classifications for similar compounds, it may be harmful if

swallowed and may cause skin and eye irritation.[2] For detailed safety information, consult the

Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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